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Compound Focus: Tenalisib

CAS No.: 1639417-53-0

Cat. No.: S549008

Mechanism of Action and Preclinical Profile

Tenalisib is a highly selective, equipotent dual inhibitor of the PI3K delta and gamma isoforms, which are
predominantly expressed in cells of hematopoietic origin [1] [2]. Its mechanism and key preclinical

characteristics are detailed below.

Target and Signaling Pathway The PI3K pathway is a crucial cellular signaling hub. Its hyperactivation
promotes tumor cell proliferation, survival, and migration [2]. The diagram below illustrates Tenalisib's

specific mechanism within this pathway.
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Tenalisib selectively inhibits PI3K &8/y isoforms, blocking oncogenic signaling.

Key Preclinical Data

e Potency and Selectivity: Tenalisib demonstrates high potency against PI3Kd (ICso = 24.5 nM) and
PI3Ky (ICso = 33.2 nM), with >300-fold and >100-fold selectivity over the a and 3 isoforms,
respectively [1] [2].

e Cellular Potency: Cellular efficacy (ECso) was confirmed in human whole blood assays, including
anti-FceR1-induced CD63 expression (37.8 nM) and LPS-induced B-cell proliferation (250 nM) [1].

¢ Metabolite Activity: A major metabolite of tenalisib, INO385, is an inhibitor of Salt-Inducible Kinase 3
(SIK3), which may contribute to its overall anti-tumor activity through an additional, non-PI3K pathway

[3].

Clinical Development Status and Trial Data

Clinical trials have progressed to evaluate Tenalisib both as a single agent and in combination with other

therapies for T-cell lymphomas.

Tenalisib Monotherapy (Phase I/Ib)

A Phase I/Ib study (NCT02567656) established the safety and preliminary efficacy of Tenalisib
monotherapy in patients with relapsed/refractory TCL [4].

Aspect Findings

Recommended 800 mg, twice daily (BID), under fasting conditions [4]

Dose

Safety Profile Most common related Grade =3 TEAE was transaminase elevation (21%). Other

frequent TEAEs included fatigue (45%) [4].

Efficacy (n=35) Overall Response Rate (ORR): 45.7% (16/35 patients; 3 Complete
Responses/13 Partial Responses). Median Duration of Response (DoR) was 4.9
months [4].
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Aspect Findings

Pharmacokinetics Rapidly absorbed with a median half-life of ~2.28 hours, supporting a twice-daily
dosing regimen [4].

Tenalisib in Combination Therapy (Phase I/ll)

Based on monotherapy data and preclinical synergy, a Phase I/II study (NCT03770000) evaluated Tenalisib

in combination with the histone deacetylase (HDAC) inhibitor romidepsin [3].

Aspect Findings

Recommended Phase Il  Tenalisib 800 mg BID + Romidepsin 14 mg/m2 [3]
Dose (RP2D)

Safety Profile No dose-limiting toxicities were reported at the RP2D. Common TEAEs
(any grade) included nausea, thrombocytopenia, elevated liver enzymes,
decreased appetite, and neutropenia [3].

Efficacy (n=27) Overall Response Rate (ORR): 63.0% (17/27 patients; 7 Complete
Responses/10 Partial Responses). ORR was 75% in PTCL and 53.3% in
CTCL subtypes. Median DoR was 5.03 months [3].

Pharmacokinetics Co-administration did not significantly alter the pharmacokinetics of
romidepsin, indicating no clinically relevant drug-drug interaction [3].

Interpretation and Future Directions

The clinical data suggests that Tenalisib is a promising therapeutic agent for relapsed/refractory T-cell
lymphomas. The combination of Tenalisib with romidepsin appears to be particularly compelling,

demonstrating:

¢ Synergistic Action: The combination potentially overcomes the limitations of single-agent therapies,
resulting in a higher ORR [3].
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e Manageable Safety: The combination regimen showed a predictable and manageable safety profile
without unexpected cumulative toxicity [3].

e Disease-Specific Activity: The higher response rates in PTCL compared to CTCL observed in the
combination trial highlight the importance of patient stratification in future studies [3].

For the most current trial status, you can refer to the official clinical trial registries (e.g., ClinicalTrials.gov)

using the identifiers NCT02567656 (monotherapy) and NCT03770000 (combination therapy) [4] [5].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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